molecular formula C14H17N3O5 B2585359 N1-(4-methyl-2-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 941939-56-6

N1-(4-methyl-2-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No. B2585359
CAS RN: 941939-56-6
M. Wt: 307.306
InChI Key: TUYUALGDRLCSAV-UHFFFAOYSA-N
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Description

N1-(4-methyl-2-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, also known as MNTOX, is a synthetic compound that has gained interest in the scientific community due to its potential applications in research. MNTOX is a member of the oxalamide family of compounds, which have been shown to have a variety of biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

The compound N1-(4-methyl-2-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is part of a broader category of chemicals that are explored for their potential in synthesizing novel organic compounds. For instance, the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes to synthesize di- and mono-oxalamides highlights the innovative approaches in creating complex molecules from simpler precursors. This methodology, applicable to the synthesis of anthranilic acid derivatives and oxalamides, demonstrates the chemical versatility and potential applications in medicinal chemistry and materials science (Mamedov et al., 2016).

Photophysical Properties

The compound also finds relevance in the study of azo polymers, where derivatives like Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM) have been synthesized and copolymerized to investigate the cooperative motion of polar side groups in amorphous polymers. This research provides insights into the design and synthesis of materials with specific optical properties, including photoinduced birefringence, which is crucial for optical data storage and photonic applications (Meng et al., 1996).

Biological Applications

In the biological spectrum, derivatives related to the structural framework of N1-(4-methyl-2-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide have been explored for their therapeutic potential. For example, the investigation of the protective effects of various compounds against neurotoxicity induced by toxins such as 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP) in animal models reveals the compound's potential as a scaffold for developing neuroprotective agents. These studies contribute to understanding the molecular mechanisms underlying neurodegenerative diseases and exploring therapeutic strategies (Abolaji et al., 2018).

Chemopreventive Research

Additionally, compounds structurally related to N1-(4-methyl-2-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide have been evaluated in the context of cancer chemoprevention. The search for candidate cancer chemopreventive agents involves assessing their efficacy in animal models and human clinical trials. This area of research highlights the potential of these compounds in preventing or slowing the development of cancer through various mechanisms, including antioxidant activity and modulation of cell signaling pathways (Boone et al., 1990).

properties

IUPAC Name

N'-(4-methyl-2-nitrophenyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5/c1-9-4-5-11(12(7-9)17(20)21)16-14(19)13(18)15-8-10-3-2-6-22-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYUALGDRLCSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2CCCO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-methyl-2-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

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